4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride 4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.: 1423025-92-6
VCID: VC6834897
InChI: InChI=1S/C7H6ClNO5S/c1-4-2-6(10)5(9(11)12)3-7(4)15(8,13)14/h2-3,10H,1H3
SMILES: CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O
Molecular Formula: C7H6ClNO5S
Molecular Weight: 251.64

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride

CAS No.: 1423025-92-6

Cat. No.: VC6834897

Molecular Formula: C7H6ClNO5S

Molecular Weight: 251.64

* For research use only. Not for human or veterinary use.

4-Hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride - 1423025-92-6

Specification

CAS No. 1423025-92-6
Molecular Formula C7H6ClNO5S
Molecular Weight 251.64
IUPAC Name 4-hydroxy-2-methyl-5-nitrobenzenesulfonyl chloride
Standard InChI InChI=1S/C7H6ClNO5S/c1-4-2-6(10)5(9(11)12)3-7(4)15(8,13)14/h2-3,10H,1H3
Standard InChI Key XIDSCCOEXACQPJ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1S(=O)(=O)Cl)[N+](=O)[O-])O

Introduction

Chemical Identity and Structural Properties

The compound’s IUPAC name, 4-hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride, reflects the positions of its substituents on the aromatic ring. The sulfonyl chloride group (SO2Cl-\text{SO}_2\text{Cl}) at position 1, hydroxyl (OH-\text{OH}) at position 4, methyl (CH3-\text{CH}_3) at position 2, and nitro (NO2-\text{NO}_2) at position 5 create a multifunctional structure with distinct electronic and steric properties. The presence of electron-withdrawing groups (nitro and sulfonyl chloride) and an electron-donating hydroxyl group influences its reactivity in substitution and redox reactions .

Key physicochemical properties include:

  • Molecular Formula: C7H6ClNO5S\text{C}_7\text{H}_6\text{ClNO}_5\text{S}

  • Molecular Weight: 251.64 g/mol

  • Purity: ≥98% (as reported by commercial suppliers) .

Reactivity and Chemical Transformations

The compound’s reactivity is dominated by its sulfonyl chloride group, which participates in nucleophilic substitutions, and the nitro group, which can undergo reduction.

Key Reaction Pathways:

  • Nucleophilic Substitution:

    • Reaction with amines yields sulfonamides (RSO2NH2\text{RSO}_2\text{NH}_2), pivotal in drug discovery .

    • Alcohols form sulfonate esters (RSO2OR\text{RSO}_2\text{OR}'), useful as surfactants or intermediates .

  • Reduction of Nitro Group:

    • Catalytic hydrogenation converts NO2-\text{NO}_2 to NH2-\text{NH}_2, generating 4-hydroxy-2-methyl-5-aminobenzenesulfonyl chloride, a potential precursor for dyes or pharmaceuticals .

  • Oxidation of Hydroxyl Group:

    • Strong oxidants (e.g., KMnO4\text{KMnO}_4) may oxidize the hydroxyl group to a ketone, though steric hindrance from adjacent substituents could limit this pathway .

Applications in Medicinal Chemistry

Sulfonamide derivatives, synthesized from sulfonyl chlorides like this compound, are prominent in drug development. For instance, 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives exhibit nM potency against 12-lipoxygenase (12-LOX), an enzyme implicated in inflammation and cancer . While direct studies on 4-hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride are lacking, its structural similarity to validated pharmacophores suggests potential in:

  • Antimicrobial Agents: Sulfonamides derived from analogous chlorides show activity against E. coli and S. aureus (MIC: 7.81–8.00 μg/mL) .

  • Enzyme Inhibitors: The nitro group may enhance binding to iron-containing enzymes like LOX via electron-withdrawing effects .

Comparative Analysis with Structural Analogs

CompoundFunctional GroupsKey DifferencesReactivity Profile
4-Methoxy-2-nitrobenzenesulfonyl chloride Methoxy, nitro, sulfonyl chlorideMethoxy vs. hydroxyl groupLower hydrogen-bonding capacity
2-Methyl-5-nitrobenzenesulfonyl chloride Methyl, nitro, sulfonyl chlorideAbsence of hydroxyl groupReduced solubility in polar solvents

The hydroxyl group in 4-hydroxy-2-methyl-5-nitrobenzene-1-sulfonyl chloride enhances its solubility in polar aprotic solvents (e.g., DMSO) compared to methoxy or methyl analogs .

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